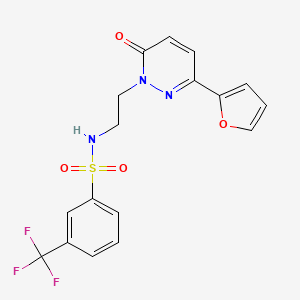

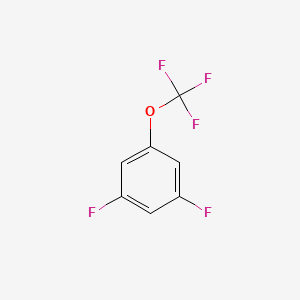

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

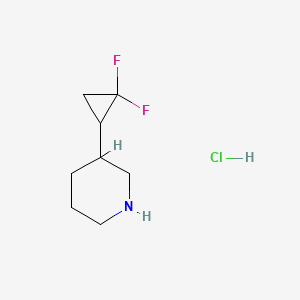

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a derivative of pyrazole and is structurally similar to ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application is in the realm of corrosion inhibition. For instance, derivatives such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate (BT36) and methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate (BT43) have been synthesized and demonstrated as highly effective inhibitors of corrosion for C38 steel in hydrochloric acid solutions, achieving over 95% protection at specific concentrations. The mechanism of protection is cathodic inhibition by polarization and charge transfer, adhering to the Langmuir adsorption isotherm. Quantum chemical calculations have supported these findings, linking molecular structure to inhibition efficiency (Missoum et al., 2013).

Catalytic Activities

In the synthesis of heterocyclic compounds, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the potential of pyrazole derivatives in facilitating chemical transformations with good yields (Tayebi et al., 2011).

Synthesis of Heterocyclic Compounds

Pyrazole derivatives have been instrumental in the green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing their role in the synthesis of complex organic molecules. Such syntheses highlight the versatility of pyrazole derivatives in organic chemistry, enabling the creation of compounds with potential biological activity (Al-Matar et al., 2010).

Material Science

In material science, pyrazole derivatives have been used to synthesize novel coordination complexes with metals such as copper and cobalt, demonstrating their utility in creating materials with potential applications in catalysis and electronic devices. These complexes have been characterized by various techniques, including single-crystal X-ray diffraction, revealing intricate structures that contribute to our understanding of metal-organic frameworks (Radi et al., 2015).

Propiedades

IUPAC Name |

2-methyl-2-(2-methylpyrazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-9-10(6)3/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCOKBKBEIYXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NN1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)

![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)

![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)

![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)